(6-amino-9H-purin-9-yl)methanol
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Overview
Description
(6-amino-9H-purin-9-yl)methanol is a chemical compound with the molecular formula C6H7N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-9H-purin-9-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents. One common method is the reduction of 6-amino-9H-purine-9-carbaldehyde using reducing agents such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6-amino-9H-purin-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-amino-9H-purine-9-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(6-amino-9H-purin-9-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (6-amino-9H-purin-9-yl)methanol involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In the context of nucleic acids, it may intercalate between base pairs or form hydrogen bonds, affecting the structure and function of DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
(6-amino-9H-purin-9-yl)methanol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound’s hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(6-aminopurin-9-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(9-1-8-5)11(3-12)2-10-4/h1-2,12H,3H2,(H2,7,8,9) |
InChI Key |
RRSMDINEEZCXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CO)N |
Origin of Product |
United States |
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